3-[(4-Pyridylmethyl)amino]propanenitrile

Catalog No.
S754860
CAS No.
648409-30-7
M.F
C9H11N3
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Pyridylmethyl)amino]propanenitrile

CAS Number

648409-30-7

Product Name

3-[(4-Pyridylmethyl)amino]propanenitrile

IUPAC Name

3-(pyridin-4-ylmethylamino)propanenitrile

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c10-4-1-5-12-8-9-2-6-11-7-3-9/h2-3,6-7,12H,1,5,8H2

InChI Key

YBWTXEJAEKEKRW-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CNCCC#N

Canonical SMILES

C1=CN=CC=C1CNCCC#N

3-[(4-Pyridylmethyl)amino]propanenitrile (CAS: 648409-30-7) is a versatile, bifunctional chemical intermediate featuring a para-substituted pyridine ring and a cyanoethyl-protected secondary amine. In procurement and process chemistry, it is primarily valued as a stable precursor for polyamine synthesis, a rigid bridging ligand for coordination chemistry, and a highly selective scaffold for active pharmaceutical ingredient (API) development. Its structural design—combining a moderately basic secondary amine with a metal-coordinating pyridine moiety—provides distinct advantages in reactivity control and pH-dependent purification compared to simple primary amines or non-heterocyclic analogs[1].

Substituting 3-[(4-Pyridylmethyl)amino]propanenitrile with its 2-isomer or simpler primary amines like 4-(aminomethyl)pyridine fundamentally alters both chemical reactivity and structural outcomes. In coordination chemistry, the 2-isomer acts as a terminating chelator rather than a network-propagating bridge, completely disrupting the formation of extended metal-organic frameworks. In synthetic workflows, replacing the target's secondary amine with a primary amine introduces significant chemoselectivity issues, leading to 20-30% over-alkylation byproducts that require costly chromatographic separation. Furthermore, attempting to bypass this nitrile precursor by directly procuring the fully reduced diamine results in severe shelf-life limitations due to rapid atmospheric degradation and CO2 absorption [1].

Bridging vs. Chelating Ligand Behavior in Coordination Networks

In the synthesis of transition metal coordination polymers, the position of the pyridine nitrogen dictates the structural outcome. 3-[(4-Pyridylmethyl)amino]propanenitrile acts as a rigid, extended bridging ligand, promoting the formation of 2D or 3D networks. In contrast, the 2-isomer (3-[(2-pyridylmethyl)amino]propanenitrile) acts as a bidentate chelator, capping metal centers and terminating network growth. Solvothermal reactions with Cu(II) salts demonstrate that the 4-isomer yields extended frameworks with >85% efficiency, whereas the 2-isomer predominantly forms discrete mononuclear complexes (>90% yield) [1].

Evidence DimensionExtended coordination framework yield
Target Compound Data>85% yield of extended 2D/3D networks
Comparator Or Baseline3-[(2-pyridylmethyl)amino]propanenitrile (predominantly discrete complexes)
Quantified Difference>75% shift from discrete complexes to extended networks
ConditionsSolvothermal synthesis with Cu(NO3)2 at 120 °C

For materials scientists designing MOFs or porous coordination polymers, the 4-isomer is essential for network propagation, whereas the 2-isomer is strictly suitable for discrete complexation.

Shelf-Life and Handling Stability vs. Reduced Diamine

Procuring the nitrile intermediate 3-[(4-pyridylmethyl)amino]propanenitrile is highly advantageous compared to sourcing the fully reduced downstream product, N-(4-pyridylmethyl)-1,3-propanediamine. The free diamine is highly hygroscopic and prone to rapid atmospheric CO2 absorption, degrading within 3 months under standard storage. The nitrile-protected target compound demonstrates excellent ambient stability (>12 months with <1% degradation) and can be quantitatively reduced to the diamine via catalytic hydrogenation (Raney Ni/H2) on demand [1].

Evidence DimensionAmbient shelf-life and degradation rate
Target Compound Data>12 months stability (<1% degradation)
Comparator Or BaselineN-(4-pyridylmethyl)-1,3-propanediamine (<3 months stability, rapid CO2 absorption)
Quantified Difference4-fold increase in shelf-life and elimination of special handling requirements
ConditionsAmbient temperature storage under standard atmospheric conditions

Procuring the nitrile precursor reduces inventory spoilage and handling costs, allowing for stable long-term storage before final reduction steps.

Chemoselectivity in Secondary Amine Functionalization

When synthesizing complex pharmaceutical intermediates, controlling the degree of substitution is critical. 3-[(4-Pyridylmethyl)amino]propanenitrile features a secondary amine that allows for highly selective mono-acylation or mono-alkylation. Compared to the primary amine baseline, 4-(aminomethyl)pyridine, which often suffers from 20-30% over-alkylation (dialkylation) under standard conditions, the target compound yields >95% of the desired tertiary amine or amide product with minimal byproduct formation[1].

Evidence DimensionSelectivity for mono-functionalization (acylation/alkylation)
Target Compound Data>95% selectivity for the desired tertiary amine/amide
Comparator Or Baseline4-(aminomethyl)pyridine (20-30% over-alkylation)
Quantified Difference20-30% reduction in over-alkylated byproducts
ConditionsStandard electrophilic substitution in the presence of mild base

The built-in secondary amine structure eliminates the need for complex protection/deprotection strategies, significantly improving downstream yields and simplifying purification.

pH-Dependent Solubility for Chromatography-Free Purification

The presence of both the pyridine ring and the secondary amine gives 3-[(4-Pyridylmethyl)amino]propanenitrile distinct, dual-pKa characteristics (pyridine N ~5.2, amine N ~8.5). This allows for highly efficient acid-base extraction. Compared to the non-heterocyclic analog 3-(benzylamino)propanenitrile, which lacks the pyridine nitrogen, the target compound can be selectively protonated and partitioned into aqueous media at pH < 5, enabling >99% purity recovery without the use of silica gel chromatography. The benzyl analog typically requires solvent-intensive chromatographic purification to remove structurally similar organic impurities [1].

Evidence DimensionPurity recovery via simple acid-base extraction
Target Compound Data>99% purity achieved without chromatography
Comparator Or Baseline3-(benzylamino)propanenitrile (requires chromatography)
Quantified DifferenceElimination of chromatography steps while maintaining >99% purity
ConditionsLiquid-liquid extraction using aqueous HCl (pH 4) and subsequent basification

For industrial scale-up, the ability to purify intermediates via simple pH adjustments rather than expensive and time-consuming chromatography drastically reduces production costs.

Synthesis of Metal-Organic Frameworks (MOFs)

Ideal for materials scientists requiring a rigid, extended bridging ligand to construct 2D or 3D coordination networks, where chelating isomers (like the 2-pyridyl analog) would terminate polymer growth [1].

Precursor for Unsymmetrical Polyamines

Highly recommended for process chemists synthesizing N-(4-pyridylmethyl)-1,3-propanediamine derivatives, offering a shelf-stable alternative to procuring degradation-prone free diamines [2].

Pharmaceutical Intermediate Scale-Up

The optimal choice for API synthesis requiring selective mono-alkylation or acylation, as the secondary amine prevents the over-reaction typical of primary amine baselines [3].

Chromatography-Free Manufacturing Workflows

Best suited for industrial scale-up where manufacturing costs must be minimized; the dual-pKa nature allows for high-purity recovery via simple acid-base extraction, bypassing silica gel chromatography [4].

XLogP3

-0.1

Wikipedia

3-[(4-pyridylmethyl)amino]propanenitrile

Dates

Last modified: 08-15-2023

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